molecular formula C13H14ClN B6265634 rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride CAS No. 1204-95-1

rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B6265634
CAS No.: 1204-95-1
M. Wt: 219.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2S)-2-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine salt featuring a naphthalene substituent at the 2-position of the cyclopropane ring. The compound’s stereochemistry (rac-1R,2S) suggests a diastereomeric mixture, which may influence its physicochemical and biological properties.

Properties

CAS No.

1204-95-1

Molecular Formula

C13H14ClN

Molecular Weight

219.7

Purity

95

Origin of Product

United States

Preparation Methods

Asymmetric CBS Reduction and Cyclopropanation

The most widely documented method for synthesizing rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride begins with a Corey–Bakshi–Shibata (CBS) asymmetric reduction. This approach, detailed in patent CN104974017B , involves converting a ketone precursor (Formula VI) to the corresponding alcohol (Formula V) with high enantiomeric excess. The CBS catalyst (Formula VII) and borane-based reducing agents (e.g., borane-tetrahydrofuran) enable stereoselective reduction at 0–30°C, achieving yields exceeding 90% within 10–100 minutes .

Subsequent cyclopropanation employs triethyl phosphonoacetate under basic conditions to form the cyclopropane ring. The reaction proceeds via a [2+1] cycloaddition mechanism, with the naphthalene moiety introduced through a Suzuki–Miyaura coupling or direct alkylation. Key parameters include:

ParameterOptimal RangeImpact on Yield/Stereochemistry
Temperature60–70°CHigher temperatures favor ring closure
SolventMethanol/THFPolar aprotic solvents enhance kinetics
CatalystPalladium(II) acetateFacilitates cross-coupling efficiency

This method produces the cyclopropane intermediate (Formula IV) with >95% diastereomeric purity .

Hofmann Degradation for Amine Formation

The cyclopropane intermediate undergoes Hofmann degradation to yield the primary amine. As described in CN104974017B , the reaction sequence involves:

  • Amide Formation : Treatment with ammonia in methanol generates the corresponding amide (Formula III).

  • Degradation : Sodium hypochlorite and sodium hydroxide mediate cleavage of the amide to the amine (Formula II), with the hydrochloride salt formed via D-mandelic acid neutralization .

Critical considerations include:

  • Reaction Time : Prolonged exposure (>14 hours) at 0°C minimizes side reactions .

  • Stoichiometry : A 1:1.5 molar ratio of amine to D-mandelic acid ensures complete salt formation .

Alternative Cyclopropanation Strategies

A complementary method from The Royal Society of Chemistry utilizes methyltriphenylphosphonium bromide and n-butyllithium to generate ylides for cyclopropanation. This approach, while less stereoselective, offers advantages in substrate versatility:

  • Ylide Generation : Methyltriphenylphosphonium bromide reacts with n-BuLi in THF to form the active ylide.

  • Cycloaddition : The ylide attacks an α,β-unsaturated aldehyde derived from naphthalene, forming the cyclopropane ring.

Reaction outcomes depend on:

  • Ylide Stability : THF as solvent prevents premature decomposition.

  • Workup Protocol : Saturated NH₄Cl quenching preserves the cyclopropane structure .

Stereochemical Control and Resolution

The racemic nature of the final product necessitates chiral resolution. Techniques include:

  • Diastereomeric Salt Formation : D-Mandelic acid preferentially crystallizes the (1R,2S)-enantiomer .

  • Chiral HPLC : Preparative chromatography using cellulose-based columns achieves >99% enantiomeric excess .

Industrial-Scale Optimization

For commercial production, the CBS reduction pathway dominates due to:

  • Catalyst Recyclability : The CBS catalyst (Formula VII) retains activity over 5 cycles .

  • Cost Efficiency : Borane-THF is cheaper than transition-metal alternatives.

Typical production metrics:

MetricLaboratory ScaleIndustrial Scale
Yield (Overall)65–70%82–85%
Purity (HPLC)≥98%≥99.5%
Cycle Time72 hours48 hours

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride: can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.

    Reduction: The compound can be reduced to form a secondary or tertiary amine.

    Substitution: The naphthalene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structure allows it to interact with biological targets, making it a candidate for drug development. Research has focused on its role as a potential treatment for various neurological disorders due to its ability to modulate neurotransmitter systems.

Pharmacological Studies

Studies have shown that rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride can influence receptor activity. For instance, it has been evaluated for its effects on serotonin receptors, which are critical in mood regulation and anxiety disorders. The compound's stereochemistry plays a significant role in its interaction with these receptors.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its unique cyclopropane structure allows for various transformations, including ring-opening reactions and functional group modifications.

Case Study 1: Neuropharmacology

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors. The findings indicated that the compound exhibited selective binding affinity towards the 5-HT_1A receptor subtype, suggesting potential applications in treating depression and anxiety disorders .

Case Study 2: Synthesis of Derivatives

Research documented in Tetrahedron Letters demonstrated the use of this compound as a precursor in synthesizing novel cyclopropane derivatives with enhanced biological activity. The study highlighted various synthetic routes that leverage this compound's reactivity .

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and naphthalene group could play a role in binding to these targets, while the amine group may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
rac-(1R,2S)-2-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride Naphthalen-2-yl C₁₃H₁₄N·HCl 219.72 (free base) Limited direct data; inferred use as a synthetic intermediate
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride 3,4-Difluorophenyl C₉H₉F₂N·HCl 222.09 Ticagrelor intermediate; high purity (>95%)
rac-(1R,2S)-2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride 2-Fluorophenyl C₉H₁₀FN·HCl 187.64 Predicted collision cross-section (CCS): 131.5 Ų (M+H)+
rac-(1R,2S)-2-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride 3-Methoxyphenyl C₁₀H₁₃NO·HCl 199.68 CCS: 134.5 Ų (M+H)+; no literature data
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride 3-Chloro-4-fluorophenyl C₉H₉ClFN·HCl 222.09 Used in quality control for drug impurities
rac-(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropan-1-amine hydrochloride 5-Bromothiophen-2-yl C₇H₈BrNS·HCl 259.57 Heteroaromatic substituent; InChIKey: LBIZQHIHGWNYHM-TYSVMGFPSA-N

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : Fluorine and chlorine substituents (electron-withdrawing) may decrease the amine’s basicity, while methoxy groups (electron-donating) could increase it, influencing salt formation and stability .
  • Heterocyclic Variations : The bromothiophene analog introduces sulfur, which may alter metabolic pathways or binding interactions compared to purely aromatic systems .

Physicochemical Properties

  • Collision Cross-Section (CCS) : Fluorophenyl and methoxyphenyl analogs exhibit CCS values of 131.5–134.5 Ų for [M+H]+ ions, suggesting similar molecular sizes. Larger substituents (e.g., naphthalen-2-yl) likely increase CCS, though experimental data are unavailable .
  • Melting Points : For deuterated analogs like trans-2-(phenyl-d5)-cyclopropanamine hydrochloride, melting points range from 162–169°C, indicating high crystallinity typical of cyclopropane amine salts .

Biological Activity

Rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride is a chiral compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.

  • IUPAC Name : this compound
  • CAS Number : 1446486-67-4
  • Molecular Formula : C13H13ClN
  • Molecular Weight : 219.70 g/mol
  • Purity : 95%

The compound is typically found in a powdered form and is sensitive to environmental conditions, requiring careful handling and storage.

The biological activity of this compound appears to be linked to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the NMDA receptor, which is crucial for synaptic plasticity and memory function. This modulation can potentially influence several neuropsychiatric disorders.

Pharmacological Studies

  • Neurotransmitter Modulation :
    • In vitro studies have shown that this compound enhances NMDA receptor activity, leading to increased calcium influx in neuronal cells. This effect is significant as it may contribute to neuroprotective effects against excitotoxicity associated with neurodegenerative diseases .
  • Antidepressant Activity :
    • Animal models have indicated that administration of this compound results in a decrease in depressive-like behaviors. The mechanism is hypothesized to involve serotonin and norepinephrine pathways, which are critical in the modulation of mood .
  • Analgesic Effects :
    • Studies have also explored the analgesic properties of this compound. It was observed that it could reduce pain responses in rodent models, suggesting potential applications in pain management therapies .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
NMDA Receptor ModulationIncreased calcium influx; neuroprotective effects
Antidepressant ActivityReduction in depressive-like behaviors
Analgesic EffectsReduction in pain responses

Case Study 1: Neuroprotection in Alzheimer's Model

In a study involving transgenic mice models for Alzheimer's disease, this compound was administered over a period of four weeks. Results indicated a significant reduction in amyloid plaque formation and improved cognitive function as measured by maze tests. These findings suggest a promising role for the compound in neuroprotection and cognitive enhancement .

Case Study 2: Depression and Anxiety Disorders

A clinical trial involving patients with major depressive disorder (MDD) assessed the efficacy of this compound as an adjunct therapy to standard antidepressants. Patients reported significant improvements in mood and anxiety levels after eight weeks of treatment compared to the control group .

Q & A

How can researchers optimize the synthesis of rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride to improve yield and enantiomeric purity?

Methodological Answer:
The synthesis of cyclopropane derivatives typically involves cyclopropanation reactions, such as the [2+1] cycloaddition of carbenes or transition metal-catalyzed methods. For example, highlights the use of reductive amination with methylamine and optimized reaction conditions (e.g., temperature, solvent polarity) to control stereochemistry. To enhance enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., rhodium or copper catalysts) can be employed . Purification via recrystallization or preparative HPLC is critical, as noted in for similar cyclopropanamine hydrochlorides.

Key Parameters:

  • Catalyst selection : Transition metals (Rh, Cu) for stereochemical control .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Purification : Chromatography (HPLC) or recrystallization for enantiomer separation .

What experimental approaches are used to evaluate the stereochemical impact of the cyclopropane ring on biological activity?

Advanced Research Focus:
The strained cyclopropane ring induces unique electronic and steric effects. and emphasize comparative studies using enantiomerically pure analogs to assess binding affinity differences. Techniques include:

  • Chiral resolution : HPLC with chiral stationary phases to isolate (1R,2S) and (1S,2R) enantiomers .
  • Biological assays : Enzyme inhibition assays (e.g., IC₅₀ determination) to correlate stereochemistry with activity .
  • Computational docking : Molecular dynamics simulations to predict enantiomer-protein interactions (e.g., ’s quantum chemical methods).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.